四苯基溴化鏻

描述

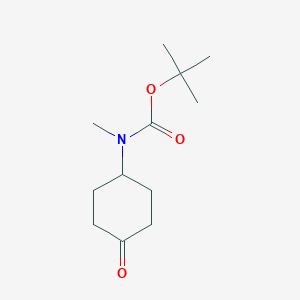

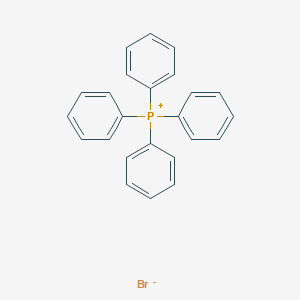

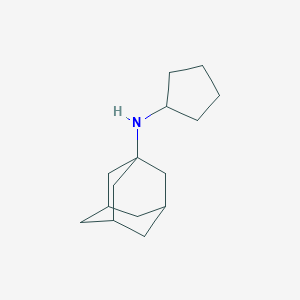

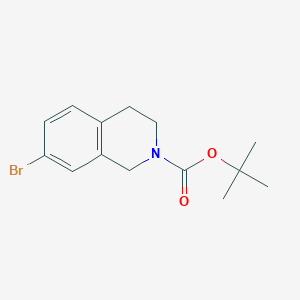

Tetraphenylphosphonium bromide (TPPBr) is an organophosphorus compound that has been widely used in scientific research due to its unique properties. It is a quaternary ammonium salt that is highly hydrophobic and has a high affinity for membranes. It has been used in a number of applications, from cellular transport to drug delivery, and its wide range of uses makes it an important tool for researchers.

科学研究应用

晶体生长和光子学

四苯基溴化鏻已被用于在水中生长大型单晶体。这些晶体在近红外区域表现出优异的透明度,使其成为光子学应用的潜在候选者。 大的拉曼位移和强的拉曼散射强度表明四苯基溴化鏻适用于基于拉曼散射的非线性应用 .

有机合成中的催化

在有机合成领域,四苯基溴化鏻用作催化剂。它在乙炔氢氯化中发挥的作用尤为突出,在那里它充当非金属催化剂。 这很重要,因为它为传统上用于生产氯乙烯的工业汞催化剂提供了一种替代方案,而氯乙烯是制造PVC的关键材料 .

环境修复

四苯基溴化鏻在环境科学中用作从水溶液中提取重金属的萃取剂。 它形成离子缔合配合物的能力使重金属能够有效去除,这对水净化和工业废水的处理至关重要 .

医药中间体

该化合物在医药制造中用作中间体。 虽然搜索结果中没有详细说明使用四苯基溴化鏻作为中间体的具体药物或治疗方法,但它在该领域的作用表明其在各种药物的开发和合成中具有重要意义 .

非线性光学材料

由于其光学特性,四苯基溴化鏻正在被研究,因为它具有作为非线性光学材料的潜力。 非线性光学材料对于各种应用至关重要,包括激光技术、光学数据存储和电信 .

材料科学与工程

四苯基溴化鏻的晶体结构和热学性质使其成为材料科学领域关注的焦点。 分析了它的热稳定性和结晶特征,以寻找其在工程材料中的潜在应用 .

工业过程中的安全和处理

还对四苯基溴化鏻的安全特性进行了研究,以确保在工业过程中正确处理和使用。 这包括了解它在各种条件下的行为,例如喷漆、滚筒灌装和其他粉尘和气体排放令人担忧的情况 .

这些应用都证明了四苯基溴化鏻在科学研究和工业应用中的多功能性和重要性。该化合物的特性使其成为跨多个领域推动技术进步的宝贵资产。 <details><summary>参考文献</summary> MDPI - 四苯基溴化鏻晶体的生长和表征 RSC Publishing - 负载型四苯基溴化鏻的新型非金属催化剂用于乙炔氢氯化

安全和危害

未来方向

Tetraphenylphosphonium bromide has been studied for its potential applications in photonics technology . It has also been evaluated as a nonmetal catalyst for acetylene hydrochlorination . These studies indicate that Tetraphenylphosphonium bromide has promising future applications in various fields.

作用机制

Target of Action

The primary targets of TPPB are diverse, depending on its application. In the field of organic synthesis, TPPB acts as a phase transfer catalyst . It also serves as a supporting electrolyte for the electroreduction of buckminsterfullerene .

Mode of Action

TPPB interacts with its targets in a unique way. For instance, in the acetylene hydrochlorination reaction, TPPB exhibits strong adsorption towards HCl but very weak adsorption towards C2H2 and VCM . The adsorbed HCl can change the conformational structure of TPPB . This unique preferential activation towards the H–Cl bond promotes the catalytic activity and stability of the supported TPPB catalysts .

Biochemical Pathways

It is known that tppb can facilitate the synthesis of various morphologies of pbs nanocrystals . This suggests that TPPB may interact with certain biochemical pathways to influence the formation and growth of these nanocrystals.

Pharmacokinetics

It is known that tppb is hygroscopic , suggesting that it readily absorbs water, which could potentially influence its bioavailability.

Result of Action

The result of TPPB’s action is largely dependent on its application. For instance, in the acetylene hydrochlorination reaction, the use of TPPB as a catalyst resulted in a high acetylene conversion of 97.1% and the selectivity for VCM above 99.5% . In the synthesis of PbS nanocrystals, TPPB facilitated the formation of well-defined PbS dendritic nanostructures .

生化分析

Biochemical Properties

Tetraphenylphosphonium bromide is a lipophilic cation that can easily pass through phospholipid bilayers in response to a trans-negative membrane potential This property allows it to interact with various biomolecules within the cell

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

Tetraphenylphosphonium bromide has been studied in organic solvents and water, and a single crystal of Tetraphenylphosphonium bromide (2H2O) has been obtained in water by a slow temperature-lowering method . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Transport and Distribution

Tetraphenylphosphonium bromide, due to its lipophilic nature, can easily pass through phospholipid bilayers This suggests that it could be widely distributed within cells and tissues

属性

IUPAC Name |

tetraphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFQVAOMSWFDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18198-39-5 (Parent) | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883722 | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2751-90-8 | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL75PE6A6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TPPB?

A1: Tetraphenylphosphonium bromide has the molecular formula (C6H5)4PBr and a molecular weight of 419.33 g/mol.

Q2: Does TPPB exhibit any notable spectroscopic features?

A2: Yes, TPPB is commonly characterized using 31P {1H} NMR spectroscopy. [] Additionally, its strong Raman scattering intensity makes it a potential candidate in Raman-scattering-based nonlinearity applications. []

Q3: Is TPPB soluble in both organic solvents and water?

A3: Yes, TPPB exhibits solubility in both organic solvents and water. This property allows for its use in diverse applications. [, ]

Q4: How does silica support affect the decomposition of TPPB?

A4: Interestingly, silica-supported TPPB decomposes differently than its unsupported analogue. Unsupported TPPB follows pseudo-zeroth-order kinetics, while the supported reagent displays a first-order decay. Furthermore, the supported form shows a higher tendency to eliminate triphenylphosphine. []

Q5: Can TPPB act as a catalyst in organic reactions?

A5: Yes, TPPB has shown catalytic activity in various organic reactions. For instance, it effectively catalyzes fluorodenitrations and fluorodesulfonylations, leading to the efficient synthesis of meta-fluoro aromatic compounds. [, ]

Q6: What other reactions can be catalyzed by TPPB?

A6: TPPB has demonstrated catalytic potential in several other reactions. These include: * Cross-coupling of allyl bromide with arylboronic acids to synthesize allylbenzenes when used with a palladium chloride intercalated clay catalyst [] * Ring-opening copolymerization of donor-acceptor norbornadiene dicarboxylic acid anhydride with its corresponding monoglycidyl ester derivatives, yielding novel photoresponsive polyesters [] * Direct esterification of aromatic aldehydes under oxidative N-heterocyclic carbene catalysis [] * Synthesis of solid epoxy resin E-12 from bisphenol A liquid epoxy resin E-54 and solid bisphenol A []

Q7: Has TPPB been explored as a non-metal catalyst?

A7: Yes, recent studies have investigated the use of TPPB as a novel non-metal catalyst in the acetylene hydrochlorination reaction. Theoretical and experimental results indicate promising catalytic activity, particularly when supported on activated carbon. []

Q8: How does the catalytic activity of TPPB compare to other ionic liquids in acetylene hydrochlorination?

A8: Among the ionic liquids studied, TPPB exhibited the highest catalytic activity for acetylene hydrochlorination, followed by tetraphenylphosphonium chloride (TPPC) and butyltriphenylphosphonium bromide (BuTPPB). Tetraphenylphosphonium tetrafluoroborate (TPPT) showed significantly lower activity. []

Q9: Can TPPB be used in analytical techniques?

A9: Yes, TPPB has proven useful in analytical chemistry, particularly in laser ablation/desorption mass spectrometry for the chemical characterization of single particles. [, ]

Q10: How is TPPB utilized in separation processes?

A10: TPPB plays a crucial role in separating specific compounds from complex mixtures. Examples include: * Selective recovery of rhenium from gas-scrubbing solutions generated during molybdenite roasting [] * Application in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and determination of basic esters and esterquats [] * Removal of reactive dyes from aqueous solutions through ion-pair extraction [] * Selective sorption and preconcentration of Chromium(VI) species from aqueous solutions for spectrometric determination []

Q11: Does TPPB interact with biological systems?

A11: Yes, research suggests that TPPB can interact with biological systems. It has been shown to affect the proton motive force in the bacterium Clostridium sporogenes PA 3679. []

Q12: Has TPPB been used to study biological processes?

A12: Yes, TPPB and its derivatives have been employed in various biological studies. For example: * Researchers used TPPB to investigate the effect of complement proteins C5b9 on blood platelets. [] * Studies exploring mitochondrial function during aging in rat hepatocytes used radioactive TPPB to measure mitochondrial membrane potential. [] * TPPB has been explored as a potential molecular imaging probe for mitochondrial dysfunction. [] * Researchers investigated the potential role of efflux pumps in Staphylococcus pseudintermedius resistance to TPPB. []

Q13: Are there any environmental concerns associated with TPPB?

A13: While limited data is available specifically on TPPB, the degradation of tetraphenylphosphonium bromide used for technetium separation raises concerns due to the potential release of pertechnetate (TcO4-), a highly mobile anion in groundwater. []

Q14: What are some other notable applications of TPPB?

A14: TPPB has found applications in various fields:* Crystal Growth: Large single crystals of TPPB (2H2O) have been successfully grown, exhibiting excellent transparency in the near-IR region, suggesting potential applications in photonics. []* Photosensitized Polymerizations: TPPB salts can act as photoinitiators for the polymerization of styrene and methyl methacrylate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)